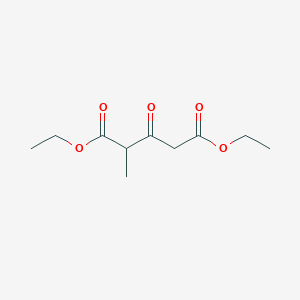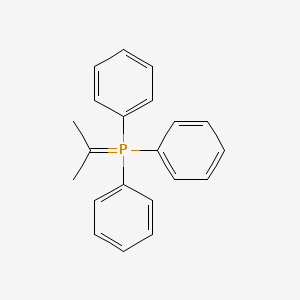
3-(Pyridazin-3-YL)propan-1-OL
Übersicht
Beschreibung
3-(Pyridazin-3-yl)propan-1-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a subclass of chemical compounds .
Synthesis Analysis
The synthesis of 3-(Pyridazin-3-YL)propan-1-OL or similar compounds often involves complex organic synthesis transformations . For example, 1-(Pyridine-3-yl)propan-1-ol has been used as an exemplary target molecule for retrosynthetic analysis and its (S)-enantiomer for asymmetric synthesis .Molecular Structure Analysis
The molecular structure of 3-(Pyridazin-3-YL)propan-1-OL consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving 3-(Pyridazin-3-YL)propan-1-OL or similar compounds can be complex and varied. For instance, pyridazine derivatives have been involved in Lewis acid-mediated inverse electron demand Diels-Alder reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridazine Derivatives
Research has demonstrated the synthesis of new pyridazine derivatives, highlighting the chemical reactivity and versatility of these compounds in creating complex molecular structures. For instance, Sayed et al. (2002) explored the synthesis of new pyridazinones, pyridazin-6-imines, and related compounds, showcasing the potential of these structures in diverse synthetic applications (Sayed, Khalil, Ahmed, & Raslan, 2002).
Corrosion Inhibition
Pyridazine derivatives have been studied for their potential as corrosion inhibitors, particularly for metals in acidic environments. Mashuga, Olasunkanmi, and Ebenso (2017) investigated the inhibitory effects of pyridazine derivatives on the corrosion of mild steel in acidic solutions, indicating their potential applications in protecting metals from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Anti-inflammatory Applications
Lee et al. (2007) studied the metabolism of FPP-3, an anti-inflammatory compound containing a pyridazine structure, in rats. This research provides insights into the biological interactions and potential therapeutic applications of pyridazine derivatives in inflammation-related conditions (Lee, Jeong, Lee, & Jeong, 2007).
Material Science and OLED Applications
Liu et al. (2017) synthesized new pyridazine-based materials for optoelectronic applications, specifically as host materials in OLED devices. This study highlights the role of pyridazine derivatives in enhancing the performance and efficiency of electronic devices (Liu et al., 2017).
Histamine Receptor Inverse Agonists
Research by Hudkins et al. (2011) focused on the development of pyridazin-3-one derivatives as selective histamine H3 receptor inverse agonists, suggesting potential applications in treating attentional and cognitive disorders (Hudkins et al., 2011).
Zukünftige Richtungen
The future directions in the study of 3-(Pyridazin-3-YL)propan-1-OL could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of drugs targeting IDH1 mutants has been widely studied, and inhibitors with several different structure types have been reported .
Eigenschaften
IUPAC Name |
3-pyridazin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-2-4-7-3-1-5-8-9-7/h1,3,5,10H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPRZHYFWJGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569794 | |
| Record name | 3-(Pyridazin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridazin-3-YL)propan-1-OL | |
CAS RN |
169339-22-4 | |
| Record name | 3-(Pyridazin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



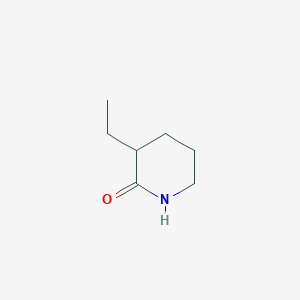
![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)
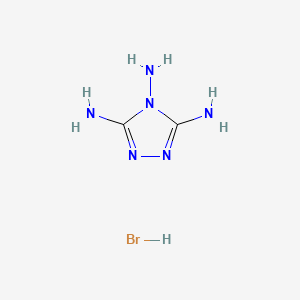

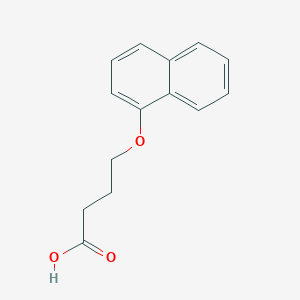
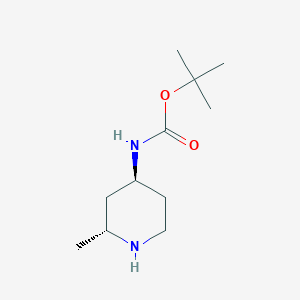
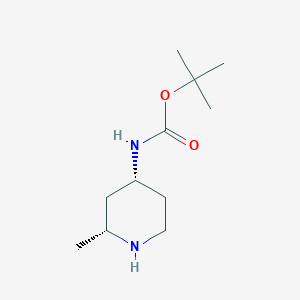
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)
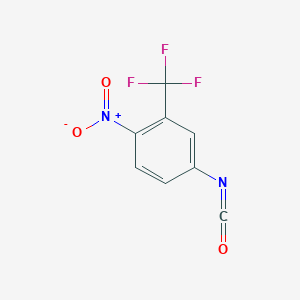
![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)

